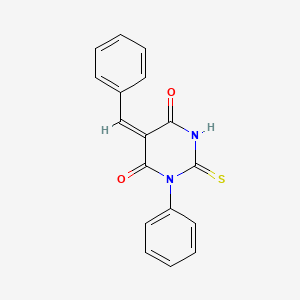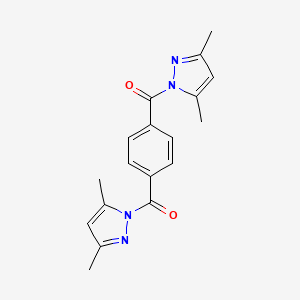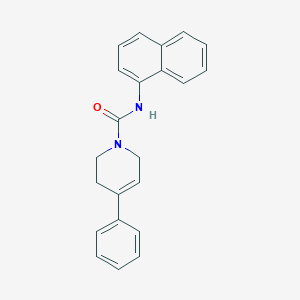
5-benzylidene-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzylidene-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as thioflavin T, is a fluorescent dye that has been extensively used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation, structure, and kinetics of amyloid fibrils, as well as to develop diagnostic and therapeutic tools for these diseases.
Mechanism of Action
Thioflavin T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding causes a shift in its fluorescence emission spectrum from 440 nm to 485 nm, which can be detected using a fluorescence spectrophotometer. The binding also induces a conformational change in the amyloid fibril structure, which can be visualized using electron microscopy.
Biochemical and Physiological Effects
Thioflavin T is a relatively safe compound that has no known biochemical or physiological effects on cells or tissues. It is not known to interact with any cellular receptors or enzymes, and it does not affect cell viability, proliferation, or differentiation.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages and limitations for lab experiments:
Advantages:
1. High sensitivity: Thioflavin T is highly sensitive to amyloid fibrils, allowing for the detection and quantification of small amounts of fibrils.
2. Fast and easy to use: Thioflavin T assays are fast and easy to perform, requiring only a small amount of sample and minimal equipment.
3. Non-invasive: Thioflavin T assays are non-invasive and do not require cell lysis or tissue homogenization.
Limitations:
1. Specificity: Thioflavin T is specific to β-sheet structures and may not detect other types of protein aggregates.
2. Toxicity: Thioflavin T can be toxic to cells at high concentrations, which may limit its use in certain applications.
3. Interference: Thioflavin T fluorescence can be affected by other compounds in the sample, such as lipids or fluorescent proteins.
Future Directions
Thioflavin T has several future directions for scientific research:
1. Development of new amyloid inhibitors: Thioflavin T can be used to screen for new compounds that can inhibit amyloid fibril formation or promote their disaggregation, which may lead to the development of new therapeutic agents for neurodegenerative diseases.
2. Structural studies of amyloid fibrils: Thioflavin T fluorescence can be combined with other structural techniques, such as X-ray crystallography or NMR spectroscopy, to obtain high-resolution structures of amyloid fibrils.
3. In vivo imaging of amyloid fibrils: Thioflavin T can be modified to make it more suitable for in vivo imaging of amyloid fibrils in animal models or human patients, which may improve diagnosis and monitoring of neurodegenerative diseases.
4. Development of new assays: Thioflavin T can be used to develop new assays for the detection and quantification of other types of protein aggregates, such as prions or tau filaments, which are associated with other neurodegenerative diseases.
Synthesis Methods
Thioflavin T can be synthesized by condensation of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst, followed by cyclization with formaldehyde and a primary amine. The resulting product is a yellow-green powder that is soluble in water and other polar solvents.
Scientific Research Applications
Thioflavin T has been used in a wide range of scientific research applications, including:
1. Detection and quantification of amyloid fibrils: Thioflavin T binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence emission spectrum. This property has been used to develop assays for the detection and quantification of amyloid fibrils in vitro and in vivo.
2. Structural studies of amyloid fibrils: Thioflavin T fluorescence has been used to study the structure and morphology of amyloid fibrils, including their size, shape, and orientation.
3. Kinetic studies of amyloid fibril formation: Thioflavin T has been used to monitor the kinetics of amyloid fibril formation, including the lag time, growth phase, and plateau phase.
4. Screening of amyloid inhibitors: Thioflavin T has been used to screen for compounds that can inhibit amyloid fibril formation or promote their disaggregation.
Properties
IUPAC Name |
(5E)-5-benzylidene-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-14(11-12-7-3-1-4-8-12)16(21)19(17(22)18-15)13-9-5-2-6-10-13/h1-11H,(H,18,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVWCACQNEXHT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
